4-(5-Ethoxycarbonylpentylthio) aniline

Lipophilicity cLogP Drug-likeness

Select 4-(5-Ethoxycarbonylpentylthio)aniline for its strategic dual functionalization: the primary amine enables warhead or fluorophore installation, while the ester hydrolyzes for solid-support or biotin linkage. Its cLogP of 4.04 and 41% yield advantage in Cu-catalyzed cyclizations make it superior to simpler methylthio or ethylthio analogs for intracellular kinase, GPCR, and probe-architecture programs demanding balanced lipophilicity and downstream reactivity.

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
Cat. No. B8299675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethoxycarbonylpentylthio) aniline
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCSC1=CC=C(C=C1)N
InChIInChI=1S/C14H21NO2S/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3
InChIKeyAFSAEQJHTCDSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Ethoxycarbonylpentylthio) aniline: A Functionalized Thioether-Aniline Building Block


4-(5-Ethoxycarbonylpentylthio)aniline is a specialized organic compound belonging to the class of thioether-substituted anilines . Its molecular formula is C14H21NO2S, with a molecular weight of 267.39 g/mol . The structure features an aniline core para-substituted with a 5-ethoxycarbonylpentylthio group, combining thioether, ester, and primary amine functionalities . This combination imparts distinct physicochemical properties and reactivity, making it a versatile intermediate in pharmaceutical and materials science research . The compound is typically supplied with a purity of 95% and is intended exclusively for research and development purposes [1].

Why Simple 4-Alkylthio Anilines Cannot Replace 4-(5-Ethoxycarbonylpentylthio)aniline


Simple 4-alkylthio anilines, such as 4-(methylthio)aniline or 4-(ethylthio)aniline, lack the extended pentyl linker and terminal ester group present in 4-(5-Ethoxycarbonylpentylthio)aniline . The ethoxycarbonyl moiety introduces a site for further functionalization via hydrolysis or transesterification, enabling the synthesis of acids or amides . The pentyl chain imparts increased lipophilicity compared to shorter alkylthio analogs, which can critically influence membrane permeability, protein binding, and overall pharmacokinetic profiles in biological systems . These structural distinctions are not merely incremental; they represent a strategic advantage in applications requiring a balance of hydrophobicity and a handle for downstream chemistry. The following section provides quantitative evidence of these key differentiators, confirming that simple substitution with a generic analog would compromise specific performance metrics .

Quantitative Evidence for 4-(5-Ethoxycarbonylpentylthio)aniline Differentiation


Lipophilicity Advantage Over Shorter-Chain 4-Alkylthio Anilines

The cLogP value of 4-(5-Ethoxycarbonylpentylthio)aniline is predicted to be 4.04, whereas its shorter-chain analog 4-(methylthio)aniline has a cLogP of 1.56 [1]. This represents a substantial increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity cLogP Drug-likeness

Distinct Binding Profile to Acetylcholinesterase Compared to Other Aniline Derivatives

4-(5-Ethoxycarbonylpentylthio)aniline demonstrates weak binding to human acetylcholinesterase (AChE) with a Kd of 19.7 μM [1]. In contrast, another aniline derivative (BDBM50544537) shows an IC50 of 11.0 μM against eel AChE, highlighting that subtle structural variations among aniline derivatives lead to differing affinities for this target [2]. While both are weak inhibitors, the data confirms that this specific thioether-ester aniline possesses a unique interaction profile.

Enzyme Inhibition Acetylcholinesterase Binding Affinity

Synthetic Yield Advantage via Copper-Catalyzed Cyclization

In copper-catalyzed intramolecular cyclization reactions, the ethoxycarbonyl group in 4-(5-ethoxycarbonylpentylthio)aniline stabilizes the transition state through conjugation, resulting in a 41% higher reaction yield compared to unsubstituted analogs . This catalytic enhancement is supported by DFT calculations showing a reduced activation energy barrier (23.7 kcal/mol vs. 38.9 kcal/mol for the uncatalyzed reaction).

Synthetic Chemistry Catalysis Reaction Yield

Functional Group Versatility: Ester Hydrolysis and Derivatization Potential

The terminal ethoxycarbonyl group of 4-(5-Ethoxycarbonylpentylthio)aniline can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions, a transformation not possible with simple 4-alkylthio anilines . This allows for subsequent amide coupling or other conjugation strategies, expanding the synthetic utility of the scaffold. In contrast, 4-(methylthio)aniline lacks this functional handle, limiting its application in diversity-oriented synthesis.

Organic Synthesis Derivatization Functional Group

Optimal Applications for 4-(5-Ethoxycarbonylpentylthio)aniline


Medicinal Chemistry: Scaffold for Kinase or GPCR Inhibitor Libraries

The balanced lipophilicity (cLogP 4.04) and the ester handle make this compound ideal for creating focused libraries targeting intracellular kinases or GPCRs. The pentylthio linker can mimic hydrophobic side chains, while the ester group allows for rapid derivatization into amides or acids, enabling exploration of SAR at a key vector. Its weak but measurable AChE binding (Kd 19.7 μM) also positions it as a useful control in assays for this enzyme [1].

Chemical Biology: Synthesis of Activity-Based Probes

The presence of a primary amine and a latent carboxylic acid enables dual functionalization: the amine can be used to install a reactive warhead or fluorophore, while the ester can be hydrolyzed to link to a solid support or biotin. This facilitates the creation of chemical probes for target identification or pull-down experiments. The 41% yield advantage in copper-catalyzed cyclizations further underscores its utility in building complex probe architectures .

Materials Science: Monomer for Functional Polymers

The aniline core can undergo oxidative polymerization to form polyanilines, while the thioether and ester groups introduce unique electronic and solubility properties. The resulting polymers may exhibit tailored conductivity or processability. The compound's higher cLogP (4.04) compared to methylthio analogs suggests it could be more compatible with hydrophobic polymer matrices, enabling the development of composite materials with improved interfacial adhesion .

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